molecular formula C8H13N3O7 B14192952 2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid CAS No. 923060-74-6

2-(Hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid

Cat. No.: B14192952
CAS No.: 923060-74-6
M. Wt: 263.20 g/mol
InChI Key: XFQFOJDBJKIQSV-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethylideneamino)acetic acid and 2-oxopentanedioic acid are two distinct compounds with unique chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethylideneamino)acetic acid typically involves the reaction of hydrazine derivatives with glyoxylic acid. The reaction conditions often include the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .

For 2-oxopentanedioic acid, it can be synthesized through the oxidation of glutamic acid using oxidizing agents like potassium permanganate or hydrogen peroxide. The reaction is usually conducted in an aqueous medium at controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-(Hydrazinylmethylideneamino)acetic acid involves large-scale synthesis using similar reaction conditions as mentioned above, but with optimized parameters for higher yield and purity. The process may include additional purification steps such as recrystallization or chromatography .

2-oxopentanedioic acid is produced industrially through the microbial fermentation of glucose or other carbohydrates. This biotechnological approach is preferred due to its efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethylideneamino)acetic acid undergoes various chemical reactions, including:

2-oxopentanedioic acid participates in:

Common Reagents and Conditions

Common reagents for the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

For 2-oxopentanedioic acid, common reagents include ammonia for transamination, and acids or bases for condensation reactions .

Major Products Formed

The major products formed from the reactions of 2-(Hydrazinylmethylideneamino)acetic acid include hydrazine derivatives, oxo compounds, and substituted amino acids .

For 2-oxopentanedioic acid, major products include succinic acid, glutamic acid, and various cyclic intermediates .

Scientific Research Applications

2-(Hydrazinylmethylideneamino)acetic acid is used in:

2-oxopentanedioic acid has applications in:

Mechanism of Action

2-(Hydrazinylmethylideneamino)acetic acid exerts its effects by interacting with enzymes and proteins, potentially inhibiting their activity. The molecular targets include enzymes involved in amino acid metabolism and oxidative stress pathways .

2-oxopentanedioic acid functions as an intermediate in the Krebs cycle, playing a crucial role in cellular respiration and energy production. It acts on enzymes such as isocitrate dehydrogenase and alpha-ketoglutarate dehydrogenase, facilitating the conversion of substrates into energy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydrazinylmethylideneamino)acetic acid is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity. 2-oxopentanedioic acid is unique for its central role in the Krebs cycle and its importance in cellular metabolism .

Properties

CAS No.

923060-74-6

Molecular Formula

C8H13N3O7

Molecular Weight

263.20 g/mol

IUPAC Name

2-(hydrazinylmethylideneamino)acetic acid;2-oxopentanedioic acid

InChI

InChI=1S/C5H6O5.C3H7N3O2/c6-3(5(9)10)1-2-4(7)8;4-6-2-5-1-3(7)8/h1-2H2,(H,7,8)(H,9,10);2H,1,4H2,(H,5,6)(H,7,8)

InChI Key

XFQFOJDBJKIQSV-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)C(=O)O.C(C(=O)O)N=CNN

Origin of Product

United States

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